BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)-1H-1,2,4-triazole

Hydrogen bond acidity Bioisostere design Physicochemical profiling

3-(Difluoromethyl)-1H-1,2,4-triazole (CAS 1378824-63-5; molecular formula C₃H₃F₂N₃; MW 119.07 g/mol) is a C-3 difluoromethyl-substituted 1,2,4-triazole heterocycle that serves as a versatile synthetic building block in medicinal chemistry and agrochemical research. The compound features the -CF₂H group directly attached to the carbon backbone of the triazole ring, distinguishing it from N-difluoromethylated isomers and from the more common trifluoromethyl (-CF₃) or methyl (-CH₃) analogs.

Molecular Formula C3H3F2N3
Molecular Weight 119.07 g/mol
CAS No. 1378824-63-5
Cat. No. B1424236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1H-1,2,4-triazole
CAS1378824-63-5
Molecular FormulaC3H3F2N3
Molecular Weight119.07 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)C(F)F
InChIInChI=1S/C3H3F2N3/c4-2(5)3-6-1-7-8-3/h1-2H,(H,6,7,8)
InChIKeyIRWSFBDNSXHTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-1H-1,2,4-triazole (CAS 1378824-63-5): C-Difluoromethyl Triazole Building Block for Procurement Specification


3-(Difluoromethyl)-1H-1,2,4-triazole (CAS 1378824-63-5; molecular formula C₃H₃F₂N₃; MW 119.07 g/mol) is a C-3 difluoromethyl-substituted 1,2,4-triazole heterocycle that serves as a versatile synthetic building block in medicinal chemistry and agrochemical research [1]. The compound features the -CF₂H group directly attached to the carbon backbone of the triazole ring, distinguishing it from N-difluoromethylated isomers and from the more common trifluoromethyl (-CF₃) or methyl (-CH₃) analogs. The difluoromethyl group uniquely functions as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, while its C-attachment preserves the annular NH proton essential for downstream derivatization. The compound is notified under the EU CLP Regulation with harmonized hazard classifications (EC No. 827-324-2): Acute Toxicity Category 4 (H302; Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335; May cause respiratory irritation) [2].

Why 3-(Difluoromethyl)-1H-1,2,4-triazole Cannot Be Replaced by CF₃, CH₃, or N-CHF₂ Triazole Analogs


Procurement decisions for fluorinated 1,2,4-triazole building blocks often assume functional interchangeability among substituent variants. This assumption fails for 3-(difluoromethyl)-1H-1,2,4-triazole because the -CF₂H group at the C-3 position occupies a narrow physicochemical niche that neither -CF₃ (trifluoromethyl), -CH₃ (methyl), nor N-CHF₂ (N-difluoromethyl) isomers can replicate. The -CF₂H group is a demonstrated lipophilic hydrogen bond donor (H-bond acidity A = 0.035–0.165) [1], whereas -CF₃ completely lacks H-bond donor capacity and -CH₃ provides negligible donor strength. In terms of lipophilicity, the CH₃→CF₂H exchange yields a modest ΔlogP shift of –0.1 to +0.4, while CH₃→CF₃ exchange typically increases logP by +1 or more, risking excessive lipophilicity and poor solubility [2]. Furthermore, C-attachment of CF₂H preserves the annular NH (pKa ~8.4–9.1) for further N-functionalization, whereas N-CHF₂ substitution eliminates this reactive handle and drastically lowers the pKa of remaining ring nitrogens via inductive effects [3]. These differences translate into quantifiably divergent molecular properties, synthetic behaviour, and safety profiles that directly impact downstream research outcomes. The following evidence items provide the quantitative basis for compound-specific selection.

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-1H-1,2,4-triazole Against Closest Analogs


Hydrogen Bond Donor Capacity: CF₂H vs. CF₃ and CH₃ Substituents on the 1,2,4-Triazole Scaffold

The -CF₂H group on 3-(difluoromethyl)-1H-1,2,4-triazole provides measurable hydrogen bond donor (HBD) capacity, unlike -CF₃ (zero HBD) and -CH₃ (negligible HBD). The H-bond acidity parameter A for CF₂H directly attached to aromatic systems ranges from 0.035 to 0.165, depending on the electronic environment [1]. This is approximately 5–26% of the HBD strength of a phenolic -OH group (A = 0.63) [1], positioning CF₂H as a moderate HBD. The -CF₃ analog cannot donate a hydrogen bond (no C–H bond) and the -CH₃ analog is an extremely weak donor (methyl C–H is non-polarized) [2]. The CF₂H HBD arises from the highly polarized F₂C–H bond, with calculated CF₂H···O binding energies ranging from 1.0 to 5.5 kcal/mol [3].

Hydrogen bond acidity Bioisostere design Physicochemical profiling

Controlled Lipophilicity Modulation: ΔlogP of CH₃→CF₂H Exchange vs. CH₃→CF₃ Exchange

Substituting the C-3 methyl group with difluoromethyl provides a modest, tunable lipophilicity increase, in contrast to the large lipophilicity surge caused by trifluoromethyl substitution. Experimental measurements across diverse molecular contexts show that ΔlogP (XCF₂H – XCH₃) ranges from –0.1 to +0.4 log units, with the mean shift near +0.2 [1]. In comparison, CH₃→CF₃ exchange typically increases logP by +1.0 or more, which can push compounds beyond the optimal lipophilicity range for oral bioavailability (logP 1–3) and increase the risk of poor aqueous solubility, off-target binding, and metabolic clearance [2]. The modest ΔlogP of CF₂H reflects its dual character: the electron-withdrawing fluorine atoms polarize the C–H bond (increasing polarity) while the fluorine substituents add hydrophobic surface area, resulting in a net small lipophilicity change [3].

Lipophilicity control LogP tuning ADME optimization

C-3 vs. N-1 Difluoromethyl Substitution: pKa, Tautomerism, and Synthetic Handle Preservation

3-(Difluoromethyl)-1H-1,2,4-triazole bears the CF₂H group at the carbon (C-3) position, which is chemically and functionally distinct from its N-substituted isomer 1-(difluoromethyl)-1H-1,2,4-triazole (CAS 95759-01-6). In the C-substituted target compound, the annular NH proton is preserved with an estimated pKa of approximately 8.4–9.1 for the neutral triazole (compared to pKa 10.26 for unsubstituted 1H-1,2,4-triazole [1]), enabling deprotonation and subsequent N-alkylation, N-arylation, or N-acylation reactions. In contrast, N-difluoromethylation eliminates the NH proton and significantly withdraws electron density from the triazole ring via a direct inductive effect through the N–CHF₂ bond, lowering the pKa of remaining basic sites and attenuating nucleophilicity for further N-functionalization [2]. Furthermore, the C-3 substitution permits annular tautomerism (1H-1,2,4-triazole ↔ 4H-1,2,4-triazole) [3], effectively making the 3- and 5-positions chemically equivalent and expanding the accessible reaction pathways. N-CHF₂ substitution suppresses this tautomerism.

Regioisomer differentiation Tautomerism Derivatization potential

Safety Classification Differentiation: 3-(Difluoromethyl)- vs. 3-(Trifluoromethyl)-1H-1,2,4-triazole

The notified EU CLP classification for 3-(difluoromethyl)-1H-1,2,4-triazole (EC 827-324-2) carries a harmonised oral acute toxicity classification of Acute Tox. 4 (H302: Harmful if swallowed) [1]. In contrast, the 3-(trifluoromethyl) analog (3-(trifluoromethyl)-1H-1,2,4-triazole; CAS 60406-75-9) has a reported classification that includes H301 (Toxic if swallowed; Acute Tox. 3) in 33.3% of notifications alongside H302 (66.7%), as recorded in PubChem from aggregated GHS data [2]. Both compounds share Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) classifications. The difference in oral acute toxicity classification—'Harmful' (Category 4) for the CF₂H compound versus a significant fraction of 'Toxic' (Category 3) notifications for the CF₃ compound—represents a practical safety margin for laboratory handling, shipping classification, and procurement risk assessment.

Safety profile CLP classification Occupational handling

Derivative Bioactivity: 3-(Difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones Exhibit Insecticidal Activity in Primary Screening

Derivatives of 3-(difluoromethyl)-1H-1,2,4-triazole, specifically 4-aryl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones synthesized via cyclization of hydrazinecarboxamides with difluoroacetic anhydride, demonstrated promising insecticidal activities in preliminary biological screening [1]. The synthesis method, reported by You et al. (2019), produced structurally diverse derivatives in moderate-to-good yields and was noted as simple and environmentally benign [1]. While specific LC₅₀ or mortality percentage comparator data against the 3-CF₃ or 3-CH₃ derivatives were not reported in the same study, the disclosure of insecticidal activity for this specific difluoromethylated scaffold aligns with the broader precedent that N-CHF₂ substitution significantly improves herbicidal potency over N-CH₃ in commercial triazolinone herbicides such as sulfentrazone and carfentrazone-ethyl [2].

Insecticidal activity Agrochemical intermediates Crop protection

High-Impact Procurement Scenarios for 3-(Difluoromethyl)-1H-1,2,4-triazole Based on Quantitative Differentiation


Medicinal Chemistry: Fragment-Based Lead Optimization Requiring a Lipophilic Hydrogen Bond Donor Bioisostere

When replacing a hydroxyl (-OH) or thiol (-SH) group in a lead compound where excessive polarity limits membrane permeability, 3-(difluoromethyl)-1H-1,2,4-triazole serves as a bioisosteric building block that retains hydrogen bond donor capacity (A = 0.035–0.165) while reducing polarity. This compound enables the C–H···O hydrogen bond interaction with target proteins that the 3-CF₃ analog cannot provide and does so with a controlled lipophilicity increase (ΔlogP ≤ +0.4 vs. methyl) that avoids the logP overshoot characteristic of CF₃ substitution [1]. The preserved annular NH additionally permits late-stage N-functionalization to explore binding pocket interactions, making it suitable for fragment growing and scaffold hopping strategies in kinase inhibitor, CYP51 antifungal, or antiviral drug discovery programs [2].

Agrochemical R&D: Synthesis of Fluorinated Triazolinone Herbicide and Insecticide Lead Candidates

The compound's core scaffold directly maps onto the triazole moiety of commercial protoporphyrinogen oxidase (PPO) inhibitor herbicides (sulfentrazone, carfentrazone-ethyl), where the CHF₂ substituent is critical for potency. The C-3 CHF₂ substitution pattern supports construction of 4-aryl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives with documented insecticidal activity [3]. Procurement of this building block enables SAR campaigns that probe the effect of C-3 vs. N-4 CHF₂ placement, a key structural variable in the design of next-generation PPO inhibitors that may overcome emerging weed resistance [4].

Synthetic Methodology: C-H Activation and Late-Stage Functionalization Chemistry Development

The combination of a free annular NH (pKa ~8.4–9.1) and a C-substituted CF₂H group makes 3-(difluoromethyl)-1H-1,2,4-triazole an ideal substrate for developing selective N- vs. C-functionalization methodologies. The NH can be selectively alkylated, arylated, or acylated under mild conditions while the CHF₂ C–H bond (pKa elevated due to fluorine substitution) can be targeted for C–H activation or radical chemistry. This regioorthogonal reactivity profile enables methodology development for sequential difunctionalization, a capability not available with the N-CHF₂ isomer where the NH is blocked [5]. Researchers in synthetic organic chemistry can use this compound to benchmark chemoselectivity in new catalytic transformations.

Institutional Procurement: Safety-Conscious Building Block Selection for High-Throughput Screening Libraries

For core facilities and screening centers procuring fluorinated triazole building blocks in bulk, the harmonised CLP classification of 3-(difluoromethyl)-1H-1,2,4-triazole (Acute Tox. 4, H302) presents a lower acute oral toxicity hazard compared to the 3-(trifluoromethyl) analog, which carries H301 (Toxic if swallowed) in a significant fraction of notifications [6]. This category-level difference can influence shipping class, storage requirements, and personal protective equipment protocols, making the CF₂H compound preferable for automated liquid handling systems and high-throughput parallel synthesis where technician exposure risk must be minimized. The compound's unique HBD and lipophilicity profile further ensures that its inclusion in screening libraries generates SAR data unattainable with simpler methyl or trifluoromethyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.